(E)-4-phenylbut-3-en-1-amine

Monoamine Oxidase B Enzyme Inhibition Neuroscience

Procure (E)-4-phenylbut-3-en-1-amine (CAS 7515-38-0) for validated MAO-B and DAO negative controls. Its trans-styryl amine core is essential for allylamine analog synthesis. Substitution alters potency; ensure exact stereochemistry. Available in high purity with custom synthesis options.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 7515-38-0
Cat. No. B7845944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-phenylbut-3-en-1-amine
CAS7515-38-0
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCCN
InChIInChI=1S/C10H13N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9,11H2/b8-4+
InChIKeyCBYAPCMTYUIARL-XBXARRHUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-4-phenylbut-3-en-1-amine (CAS 7515-38-0): Key Properties and Research Status


(E)-4-phenylbut-3-en-1-amine (CAS 7515-38-0) is a small organic molecule belonging to the class of amines, characterized by a trans-styryl group attached to a primary amine. Its molecular formula is C10H13N and it has a molecular weight of 147.22 g/mol . It is primarily utilized as a versatile building block and scaffold in pharmaceutical research and organic synthesis .

The Procurement Risk: Why (E)-4-phenylbut-3-en-1-amine Cannot Be Arbitrarily Replaced by Other Amine Scaffolds


Due to its specific stereochemistry and the combination of a primary amine with a rigid trans-alkene linker, (E)-4-phenylbut-3-en-1-amine engages biological targets in a manner distinct from its saturated analogs or isomers. Generic substitution fails because minor structural modifications, such as altering the double bond geometry or adding N-substituents, can drastically shift the compound's potency and selectivity profile across key target classes like monoamine oxidases and other amine oxidases [1][2][3].

Quantitative Evidence Guide: How (E)-4-phenylbut-3-en-1-amine Compares to Structural Analogs in Key Assays


Inhibition of MAO-B: A Comparison of Potency Across Amine Scaffolds

The inhibitory potency of (E)-4-phenylbut-3-en-1-amine against Monoamine Oxidase B (MAO-B) was evaluated. The compound exhibits weak inhibitory activity with an IC50 of 990,000 nM against MAO-B from bovine brain mitochondria [1]. This level of activity is significantly lower than that of established MAO-B inhibitors, confirming its utility primarily as a research scaffold rather than a potent drug candidate. Its activity contrasts with more complex derivatives, such as (E)-N-(Benzofuran-7-ylmethyl)-N-methyl-4-phenylbut-3-en-1-amine hydrochloride, which demonstrates potent inhibition with an IC50 of 2.2 μM against a different target [2].

Monoamine Oxidase B Enzyme Inhibition Neuroscience

Inhibition of Diamine Oxidase: Weak Activity Relative to Known Inhibitors

(E)-4-phenylbut-3-en-1-amine was tested for its ability to inhibit Diamine Oxidase (DAO) from porcine kidney. The compound demonstrated a very high IC50 of 1,000,000 nM (1 mM) in a putrescine binding assay [1]. This indicates extremely weak affinity for this enzyme. For comparison, potent DAO inhibitors often exhibit IC50 values in the low micromolar or nanomolar range, highlighting that this unadorned scaffold requires significant optimization to achieve meaningful activity against this target.

Diamine Oxidase Enzyme Inhibition Biochemistry

Inhibition of Human MAO-B: Confirmation of Weak Activity

The inhibitory activity of (E)-4-phenylbut-3-en-1-amine was also assessed against human recombinant MAO-B expressed in Sf9 cells. The compound showed weak inhibition with an IC50 of 1,400 nM [1]. While more potent than its activity against the bovine enzyme, this value is still in the high nanomolar range and is far less potent than clinically relevant MAO-B inhibitors. This suggests a species-dependent difference in inhibition and confirms that the core scaffold itself possesses modest but measurable activity.

Monoamine Oxidase B Enzyme Inhibition Human Target

Primary Research and Industrial Application Scenarios for (E)-4-phenylbut-3-en-1-amine


Scaffold for Monoamine Oxidase (MAO) Research

Based on its quantifiable, albeit weak, inhibition of MAO-B (IC50 = 990,000 nM and 1,400 nM) [1], (E)-4-phenylbut-3-en-1-amine serves as a valuable baseline or negative control scaffold in MAO-focused studies. Its defined activity profile makes it suitable for comparative studies evaluating the potency of novel MAO inhibitors derived from the phenylbutenamine template. Researchers can use this compound to establish a structure-activity relationship (SAR) baseline before adding potency-enhancing substituents.

Control Compound for Diamine Oxidase (DAO) Assays

The documented IC50 of 1,000,000 nM against porcine kidney DAO confirms its very weak activity against this enzyme. This quantitative data supports its application as a negative control or a reference point in biochemical assays designed to discover and characterize potent DAO inhibitors. Its use ensures that observed inhibitory effects from test compounds are specific and not due to non-specific interactions with the amine scaffold.

Synthetic Building Block for Antifungal and Other Agents

The trans-cinnamylamine backbone of (E)-4-phenylbut-3-en-1-amine is a core structural motif found in the allylamine class of antifungal drugs, such as Naftifine . While the compound itself is not a potent antifungal, its established role as a versatile synthetic building block makes it a crucial intermediate for constructing libraries of analogs aimed at inhibiting fungal squalene epoxidase or other targets. This is supported by its use in synthesizing more complex N-substituted derivatives with improved activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-4-phenylbut-3-en-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.